N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is a common scaffold in many biologically active compounds.
Reaction Conditions: The indole core is then functionalized with a cyano group and a cyclohexylmethyl group. This can be achieved through various synthetic routes, including nucleophilic substitution and condensation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives with varying biological activities.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on various biological systems. It may interact with specific proteins or enzymes, leading to changes in cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its ability to modulate biological targets, such as receptors or enzymes, which are involved in disease pathways.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include proteins, enzymes, or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to changes in cellular functions. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(1-ethylindol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-23-14-16(17-10-6-7-11-19(17)23)12-20(24)22-18(13-21)15-8-4-3-5-9-15/h6-7,10-11,14-15,18H,2-5,8-9,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUQHRVBBFCDET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)NC(C#N)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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